molecular formula C9H12ClNO2S B6257458 methyl 2-[(4-aminophenyl)sulfanyl]acetate hydrochloride CAS No. 6946-13-0

methyl 2-[(4-aminophenyl)sulfanyl]acetate hydrochloride

Cat. No. B6257458
CAS RN: 6946-13-0
M. Wt: 233.7
InChI Key:
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Description

Methyl 2-[(4-aminophenyl)sulfanyl]acetate hydrochloride (M2APSH) is a synthetic compound that has a wide range of applications in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of around 250. M2APSH is used as a reagent in a variety of biochemical and physiological experiments, and has a number of advantages and limitations which must be taken into consideration when conducting lab experiments.

Scientific Research Applications

Methyl 2-[(4-aminophenyl)sulfanyl]acetate hydrochloride has a wide range of applications in scientific research. It is used as a reagent in a variety of biochemical and physiological experiments, such as enzyme assays, protein purification, and cell culture studies. It is also used in the synthesis of a variety of compounds, including peptides, nucleotides, and other biologically active molecules.

Mechanism of Action

Methyl 2-[(4-aminophenyl)sulfanyl]acetate hydrochloride acts as a chelating agent, which binds to metal ions and forms a stable complex. This complex can then be used to catalyze reactions or to inhibit certain enzymes. methyl 2-[(4-aminophenyl)sulfanyl]acetate hydrochloride can also be used to stabilize proteins and other molecules, allowing them to be used in experiments.
Biochemical and Physiological Effects
methyl 2-[(4-aminophenyl)sulfanyl]acetate hydrochloride has a number of biochemical and physiological effects. It can be used to inhibit enzymes, such as proteases, phosphatases, and kinases. It can also be used to stabilize proteins and other molecules, allowing them to be used in experiments. In addition, methyl 2-[(4-aminophenyl)sulfanyl]acetate hydrochloride can be used to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

Methyl 2-[(4-aminophenyl)sulfanyl]acetate hydrochloride has a number of advantages and limitations when used in lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored for long periods of time. However, it is not very soluble in water and is not very soluble in organic solvents. In addition, it can cause irritation to the skin and eyes and should be handled with care.

Future Directions

The future directions of research on methyl 2-[(4-aminophenyl)sulfanyl]acetate hydrochloride are numerous. One potential area of research is to develop new synthesis methods for methyl 2-[(4-aminophenyl)sulfanyl]acetate hydrochloride, which are more efficient and cost-effective. Another potential area of research is to investigate the biochemical and physiological effects of methyl 2-[(4-aminophenyl)sulfanyl]acetate hydrochloride on different organisms, including humans. In addition, researchers could investigate the potential applications of methyl 2-[(4-aminophenyl)sulfanyl]acetate hydrochloride in drug development and medical treatments. Finally, researchers could investigate the potential uses of methyl 2-[(4-aminophenyl)sulfanyl]acetate hydrochloride in industrial processes, such as wastewater treatment and water purification.

Synthesis Methods

Methyl 2-[(4-aminophenyl)sulfanyl]acetate hydrochloride is synthesized from 4-aminobenzenesulfonyl chloride, which is reacted with methyl acetate in the presence of a base, such as sodium hydroxide. The reaction is heated in an inert atmosphere, such as nitrogen, and the product is isolated by crystallization. The purity of the product can be determined by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-[(4-aminophenyl)sulfanyl]acetate hydrochloride involves the reaction of 4-aminophenyl mercaptan with methyl 2-bromoacetate in the presence of a base to form the desired product. The product is then converted to its hydrochloride salt form using hydrochloric acid.", "Starting Materials": [ "4-aminophenyl mercaptan", "methyl 2-bromoacetate", "base (e.g. sodium hydroxide)", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-aminophenyl mercaptan is added to a solution of methyl 2-bromoacetate in a suitable solvent such as DMF or DMSO.", "Step 2: A base such as sodium hydroxide is added to the reaction mixture to initiate the reaction.", "Step 3: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 4: The crude product is isolated by filtration and purified by recrystallization from a suitable solvent.", "Step 5: The purified product is dissolved in hydrochloric acid to form the hydrochloride salt of methyl 2-[(4-aminophenyl)sulfanyl]acetate." ] }

CAS RN

6946-13-0

Product Name

methyl 2-[(4-aminophenyl)sulfanyl]acetate hydrochloride

Molecular Formula

C9H12ClNO2S

Molecular Weight

233.7

Purity

95

Origin of Product

United States

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